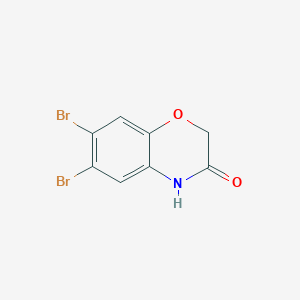

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Vue d'ensemble

Description

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a brominated derivative of benzoxazinone, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one typically involves the bromination of 2H-1,4-benzoxazin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 6 and 7 positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at C6 and C7 are highly reactive toward nucleophiles:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives, enabling π-system extension.

-

Hydrolysis : Bromines are displaceable by hydroxide ions in aqueous NaOH, yielding hydroxylated analogs (e.g., 6,7-dihydroxy derivatives).

Key Example :

Reaction with morpholine in DMF at 80°C replaces bromine with morpholine groups, confirmed by NMR ( 3.65–3.72 ppm, m, 8H) .

Acetylation

The NH group undergoes acetylation with acetic anhydride:

This modification enhances lipophilicity, critical for antifungal studies .

Reductive Cyclization

Used in multi-step syntheses to generate fused heterocycles. For example, catalytic hydrogenation forms tetrahydrobenzoxazine intermediates .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Mono-Bromo Derivatives

Mechanistic Insights

Applications De Recherche Scientifique

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. It features a benzene ring fused with an oxazine moiety and has two bromine atoms at the 6 and 7 positions of the benzoxazine structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and agriculture. The dual bromination enhances its reactivity and potential biological activity compared to its mono-brominated analogs.

Applications

The applications of this compound span multiple domains.

Medicinal Chemistry: It may be a candidate for drug development as an antimicrobial agent.

Agriculture: It may possess herbicidal properties.

Synthesis: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine substituents, allowing for further functionalization and making it versatile for synthetic applications. Further, 6,7-dibromo derivatives can be prepared by bromination of unsubstituted 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones .

Interaction Studies: Preliminary findings suggest that its halogen substituents enhance binding affinity to certain biological targets, potentially influencing enzyme activity or receptor interactions.

While this compound has diverse applications, other benzoxazine compounds are also used for different purposes. For example, 1,4-benzoxazine compounds and derivatives have been identified as having potent neuroprotective activity and can protect susceptible neuronal populations in the brain. They represent a therapeutic approach to treat neurodegenerative conditions such as Alzheimer's and Parkinson's disease .

Comparison of Benzoxazine Compounds

Mécanisme D'action

The mechanism of action of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one: The parent compound without bromine substituents.

6-Bromo-2H-1,4-benzoxazin-3(4H)-one: A mono-brominated derivative.

7-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another mono-brominated derivative.

Uniqueness

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of two bromine atoms at specific positions on the benzoxazinone ring

Activité Biologique

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₆Br₂N O₂

- Molecular Weight : 276.95 g/mol

- Melting Point : 220-225 °C

- CAS Number : 24036-52-0

Anticonvulsant Activity

Research indicates that derivatives of benzoxazinones, including 6,7-dibromo substitutions, exhibit anticonvulsant properties. A study evaluated various benzoxazinone derivatives using the maximal electroshock test (MES), revealing that certain compounds significantly reduced seizure activity. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegeneration. Notably, derivatives have shown promise in protecting neurons from beta-amyloid-induced toxicity, which is relevant for Alzheimer's disease research. The compound's ability to mitigate neuronal death suggests that it may modulate pathways involved in oxidative stress and apoptosis .

Antimicrobial Activity

The antimicrobial potential of benzoxazinones has been documented extensively. Compounds within this class have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of bromine atoms is believed to enhance their bioactivity through increased electron affinity and interaction with microbial cell membranes .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticonvulsant Mechanism :

- Neuroprotection :

- Antimicrobial Action :

Case Studies

Several studies have focused on the biological efficacy of benzoxazinones:

- Anticonvulsant Study :

- Neuroprotective Research :

- Antimicrobial Testing :

Propriétés

IUPAC Name |

6,7-dibromo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVLQNTJQYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403462 | |

| Record name | 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-49-5 | |

| Record name | 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.